Cas no 94371-89-8 (1,2-Diphenylethane-d14)
1,2-Diphenylethane-d14 structure
Product Name:1,2-Diphenylethane-d14
Numero CAS:94371-89-8
MF:C14H14
MW:196.347227573395
CID:798574
PubChem ID:12204149
Update Time:2025-10-28
1,2-Diphenylethane-d14 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene-d5,6,6'-(1,2-ethanediyl-1,1,2,2-d4)bis- (9CI)
- 1,2-DIPHENYLETHANE-D14
- 94371-89-8
- 1,2,3,4,5-Pentadeuterio-6-[1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]benzene
- HY-78004S
- D97876
- CS-0567940
- 1,2-Diphenylethane-d14
-
- Inchi: 1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2,12D2
- Chiave InChI: QWUWMCYKGHVNAV-BOAKRTBXSA-N
- Sorrisi: C([2H])([2H])(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])C([2H])([2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Proprietà calcolate
- Massa esatta: 196.197
- Massa monoisotopica: 196.197
- Conta atomi isotopi: 14
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 0A^2
1,2-Diphenylethane-d14 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D492510-1000mg |
1,2-Diphenylethane-d14 |
94371-89-8 | 1g |
$821.00 | 2023-05-18 | ||
| TRC | D492510-100mg |
1,2-Diphenylethane-d14 |
94371-89-8 | 100mg |
$121.00 | 2023-05-18 | ||
| TRC | D492510-500mg |
1,2-Diphenylethane-d14 |
94371-89-8 | 500mg |
$454.00 | 2023-05-18 | ||
| TRC | D492510-1g |
1,2-Diphenylethane-d14 |
94371-89-8 | 1g |
$ 680.00 | 2022-06-05 |
1,2-Diphenylethane-d14 Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
94371-89-8 (1,2-Diphenylethane-d14) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti